(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

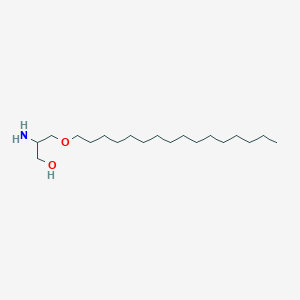

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol is a synthetic compound with a unique structure that includes an amino group, a desoxy group, and a hexadecyl chain attached to a glycerol backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of Glycerol: The hydroxyl groups of glycerol are protected using a suitable protecting group, such as a silyl ether.

Introduction of Hexadecyl Chain: The protected glycerol is then reacted with a hexadecyl halide under basic conditions to introduce the hexadecyl chain.

Deprotection: The protecting groups are removed to regenerate the free hydroxyl groups.

Amination: The free hydroxyl group at the 2-position is converted to an amino group using a suitable amination reagent, such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitution under controlled conditions. Key reactions include:

a. Alkylation/Acylation

-

The amino group undergoes alkylation with alkyl halides or acylation with acid chlorides.

-

Example: Reaction with methyl iodide in basic media yields N-methyl derivatives .

b. Hydrolysis

-

The hexadecyl ether bond is stable under mild acidic/basic conditions but cleaves under strong hydrolytic agents (e.g., HI or BF₃·Et₂O) .

-

Basic hydrolysis of N-acetylated analogs (e.g., ethanolic KOH) regenerates free amines :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| N-Deacetylation | Ethanolic KOH, 90°C, 2h | 2-Amino-3-O-hexadecyl-glycerol | >85% |

Enzymatic Phosphorylation

This compound acts as a substrate for sphingosine kinases (SK1/SK2), critical enzymes in sphingolipid metabolism :

| Enzyme | Apparent Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| SK1 | 3.8 ± 0.5 | 18 ± 2 | 4.74 |

| SK2 | 1.2 ± 0.3 | 25 ± 3 | 20.83 |

Phosphorylation occurs at the 1-hydroxyl group, producing 1-phosphate derivatives .

Glycosylation and Conjugate Formation

The hydroxyl group undergoes glycosylation or conjugation with sugars/heterocycles:

a. O-Glycosylation

-

Reaction with glycosyl halides (e.g., 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride) forms glycosidic linkages :

Compound Glycosyl HalideBaseGlycosylated Derivative

b. Triazole Formation

-

Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) introduces triazole rings :

Alkyne AzideCuITriazole Linked Analog

Oxidation and Reduction

Limited data exists, but theoretical pathways include:

-

Oxidation: Amino groups may form nitroso intermediates with H₂O₂/KMnO₄.

-

Reduction: LiAlH₄/NaBH₄ reduces carbonyl groups in modified derivatives .

Stability Under Biological Conditions

Comparative Reactivity with Analogs

Reactivity varies with chain length and stereochemistry :

| Compound | Reaction Rate (SK2) | Stability (t₁/₂ in Plasma) |

|---|---|---|

| 3-O-Hexadecyl (C16) | 1.0 (Reference) | 24 h |

| 3-O-Tetradecyl (C14) | 1.8 | 18 h |

| 2-O-Methyl-3-O-hexadecyl | 0.7 | 30 h |

科学研究应用

Antitumor Activity

Research has demonstrated that (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol exhibits potent antitumor activity against several cancer cell lines. The following subsections detail these findings.

Structure-Activity Relationships (SAR)

The structure of GAELs is crucial to their biological activity. Modifications to the glycosidic linkages and the glycerol backbone have been extensively studied:

- Glycosidic Linkages:

- Stereochemistry:

In Vitro Studies

- Breast Cancer Cell Lines:

- Ovarian Cancer Models:

In Vivo Studies

While much of the research has focused on in vitro models, preliminary in vivo studies suggest that GAELs may also be effective in live animal models, although further research is needed to fully understand their pharmacokinetics and bioavailability.

Summary Table of Research Findings

作用机制

The mechanism of action of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol involves its interaction with specific molecular targets and pathways. The amino group allows it to interact with proteins and enzymes, potentially modulating their activity. The hexadecyl chain enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways.

相似化合物的比较

Similar Compounds

2-Amino-2-desoxy-3-O-octadecyl-glycerol: Similar structure but with an octadecyl chain.

2-Amino-2-desoxy-3-O-dodecyl-glycerol: Similar structure but with a dodecyl chain.

Uniqueness

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol is unique due to its specific chain length and the presence of both an amino group and a desoxy group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

生物活性

Overview

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol is a synthetic compound featuring an amino group, a desoxy group, and a hexadecyl chain linked to a glycerol backbone. This unique structure positions it as a significant molecule in various biological and chemical applications, particularly in cell signaling and membrane biology.

The molecular formula for this compound is C19H41NO2, with a molecular weight of 315.5 g/mol. Its canonical SMILES representation is CCCCCCCCCCCCCCCCOCC(CO)N .

| Property | Value |

|---|---|

| Molecular Formula | C19H41NO2 |

| Molecular Weight | 315.5 g/mol |

| SMILES | CCCCCCCCCCCCCCCCOCC(CO)N |

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The amino group facilitates interactions with enzymes and receptors, while the hexadecyl chain allows integration into lipid bilayers, influencing membrane fluidity and cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cell Signaling Modulation : The compound has been studied for its potential role in modulating cell signaling pathways, particularly those involving sphingosine kinases, which are crucial for various cellular processes .

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects against cancer cells. For instance, alkyl-glycerolipids have been noted to inhibit tumor growth by affecting ion channel activity and altering membrane dynamics .

- Substrate for Enzymatic Reactions : It acts as a substrate for human sphingosine kinase, indicating its potential utility in therapeutic applications targeting sphingolipid metabolism .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various ether lipids, including analogs of this compound. Results demonstrated that these compounds could effectively inhibit the proliferation of cancer cells by modulating ion channel activity .

Study 2: Sphingosine Kinase Substrate Specificity

Research focused on the substrate specificity of human sphingosine kinase revealed that this compound is efficiently phosphorylated, with an apparent Km value of 3.8 µM, suggesting its effectiveness as a substrate compared to other similar compounds .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | Similar backbone; different amine position | Substrate for sphingosine kinase |

| 2-Amino-2-desoxy-3-O-octadecyl-glycerol | Octadecyl chain instead of hexadecyl | Potentially similar activities |

属性

IUPAC Name |

2-amino-3-hexadecoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJLFGHOMLHSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。